An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-1H-1,2,4-triazol-3-amine, a substituted aminotriazole, belongs to a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The physicochemical characteristics of a molecule are paramount in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Propyl-1H-1,2,4-triazol-3-amine, alongside detailed, field-proven experimental protocols for their determination.
Chemical Identity and Core Properties
1-Propyl-1H-1,2,4-triazol-3-amine is a solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₄ | |
| Molecular Weight | 126.16 g/mol | |
| CAS Number | 58661-95-3 | |
| Appearance | Solid |
Predicted Physicochemical Parameters
Due to the limited availability of experimental data for this specific molecule, the following table presents predicted values from reputable chemical databases. These predictions offer valuable initial insights for research and development.
| Property | Predicted Value | Source |
| Boiling Point | 287.3 ± 23.0 °C | |
| Log of Water Solubility (logS) | -1.32 | |
| Octanol/Water Partition Coefficient (logP) | 0.270 |
Experimental Determination of Physicochemical Properties
The following sections detail standardized laboratory protocols for the experimental determination of key physicochemical properties of 1-Propyl-1H-1,2,4-triazol-3-amine.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of 1-Propyl-1H-1,2,4-triazol-3-amine.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point range.
-
Accurate Measurement: Allow the apparatus to cool. Then, with a fresh sample, heat at a rate of 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[1]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.[2]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]
Protocol: Thiele Tube Method
-
Sample Preparation: Place a small amount of 1-Propyl-1H-1,2,4-triazol-3-amine into a small test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[4]
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air will be expelled from the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube.[4]
-
Cooling and Data Recording: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of 1-Propyl-1H-1,2,4-triazol-3-amine to a vial containing a known volume of purified water or a relevant buffer solution.[5]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[5]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination
The pKa value represents the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. Potentiometric titration is a precise method for determining pKa.[8][9]
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of 1-Propyl-1H-1,2,4-triazol-3-amine of known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[8][10]
-
Apparatus Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.[8][10]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte.[8][10]
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope on the titration curve (the inflection point).[8]
Caption: Potentiometric pKa Determination Workflow.
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.[11] A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Protocol: HPLC-based logP Determination
-
Standard Selection: Choose a set of reference compounds with known logP values that are structurally similar to the analyte if possible.[12]
-
Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer at a specific pH.
-
Standard Analysis: Inject the reference compounds and determine their retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (k') of the reference compounds against their known logP values to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Sample Analysis: Inject the 1-Propyl-1H-1,2,4-triazol-3-amine solution and determine its retention time under the same chromatographic conditions.
-
logP Calculation: Calculate the retention factor for the analyte and use the calibration curve to determine its logP value.[12]
Synthesis Outline
A plausible synthetic route to 1-Propyl-1H-1,2,4-triazol-3-amine involves the cyclization of a substituted aminoguanidine derivative. A general method for the preparation of 3-amino-1,2,4-triazoles has been developed that proceeds through a substituted hydrazinecarboximidamide intermediate.[9] One potential pathway starts with the reaction of propylhydrazine with a suitable cyanamide derivative, followed by cyclization to form the triazole ring.
Safety and Handling
Substituted aminotriazoles should be handled with care in a laboratory setting. The parent compound, 3-amino-1,2,4-triazole (amitrole), is classified as a substance that may cause damage to organs through prolonged or repeated exposure and is suspected of damaging the unborn child.[13]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Avoid Contact: Prevent contact with skin and eyes.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong oxidizing agents, strong acids, and acid chlorides.[14]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1-Propyl-1H-1,2,4-triazol-3-amine. While experimental data for this specific molecule is limited, the provided predicted values and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this compound. Accurate determination of these properties is a critical step in advancing the study and potential application of this and similar 1,2,4-triazole derivatives.
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